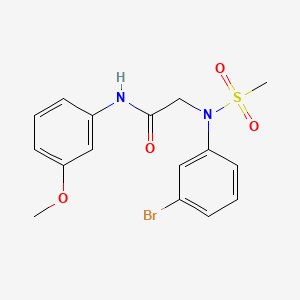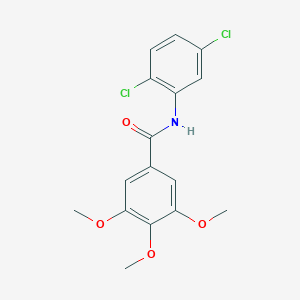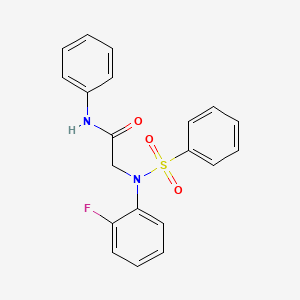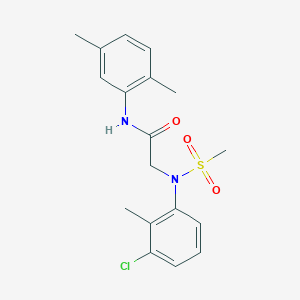
N~2~-(3-bromophenyl)-N~1~-(3-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide
説明
N~2~-(3-bromophenyl)-N~1~-(3-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide, also known as BMS-986205, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of glycine transporter 1 (GlyT1) inhibitors, which are known to modulate the glycine neurotransmitter system in the brain.
作用機序
N~2~-(3-bromophenyl)-N~1~-(3-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide acts as a competitive inhibitor of GlyT1, which is responsible for the reuptake of glycine from the synaptic cleft. By inhibiting GlyT1, this compound increases the concentration of glycine in the synaptic cleft, which enhances the activation of NMDA receptors. Activation of NMDA receptors has been shown to improve cognitive function and reduce symptoms of depression and anxiety.
Biochemical and physiological effects:
This compound has been shown to have several biochemical and physiological effects. This compound has been shown to enhance NMDA receptor function, which improves cognitive function and reduces symptoms of depression and anxiety. Additionally, this compound has been shown to increase dopamine and serotonin levels in the brain, which may contribute to its antidepressant and anxiolytic effects.
実験室実験の利点と制限
N~2~-(3-bromophenyl)-N~1~-(3-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide has several advantages for lab experiments. This compound has high potency and selectivity for GlyT1, which makes it an ideal tool for studying the glycine neurotransmitter system in the brain. Additionally, this compound has good pharmacokinetic properties, which allows for easy administration and dosing in animal studies. However, there are also some limitations to using this compound in lab experiments. For example, the long-term effects of GlyT1 inhibition on the brain are not fully understood, and more research is needed to fully elucidate the potential risks and benefits of this compound.
将来の方向性
There are several future directions for research on N~2~-(3-bromophenyl)-N~1~-(3-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide. One area of interest is the potential therapeutic applications of this compound in neurological and psychiatric disorders such as schizophrenia, depression, and anxiety. Additionally, more research is needed to fully understand the long-term effects of GlyT1 inhibition on the brain and to develop more selective and potent inhibitors of GlyT1. Finally, there is a need for more research on the pharmacokinetics and pharmacodynamics of this compound to fully understand its potential risks and benefits in clinical settings.
科学的研究の応用
N~2~-(3-bromophenyl)-N~1~-(3-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide has been extensively studied for its potential therapeutic applications in several neurological and psychiatric disorders. This compound acts as a potent inhibitor of GlyT1, which regulates the glycine neurotransmitter system in the brain. The glycine neurotransmitter system plays a crucial role in the regulation of several physiological processes such as cognition, memory, and mood. Dysregulation of this system has been implicated in several neurological and psychiatric disorders such as schizophrenia, depression, and anxiety.
特性
IUPAC Name |
2-(3-bromo-N-methylsulfonylanilino)-N-(3-methoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17BrN2O4S/c1-23-15-8-4-6-13(10-15)18-16(20)11-19(24(2,21)22)14-7-3-5-12(17)9-14/h3-10H,11H2,1-2H3,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHQXAIFEXJTVOP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)CN(C2=CC(=CC=C2)Br)S(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17BrN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1-chloro-4-{[4-(4-chlorophenoxy)phenyl]sulfonyl}benzene](/img/structure/B3453107.png)
![4-({[5-(4-bromophenyl)-2-furyl]methylene}amino)-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B3453114.png)
![N-[1-(aminocarbonyl)-2-(4-bromophenyl)vinyl]-5-bromo-2-furamide](/img/structure/B3453128.png)
![3-(4-chlorophenyl)-N-{[1-(3,4-dimethoxyphenyl)cyclopentyl]methyl}acrylamide](/img/structure/B3453134.png)
![N-(3-methoxyphenyl)-N-[2-(4-morpholinyl)-2-oxoethyl]benzenesulfonamide](/img/structure/B3453141.png)


![N-(4-fluorophenyl)-4-methyl-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]benzenesulfonamide](/img/structure/B3453171.png)
![methyl 2-{[N-(2-methylphenyl)-N-(methylsulfonyl)glycyl]amino}benzoate](/img/structure/B3453182.png)

![N~1~-(4-chlorophenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]-N~2~-phenylglycinamide](/img/structure/B3453189.png)

